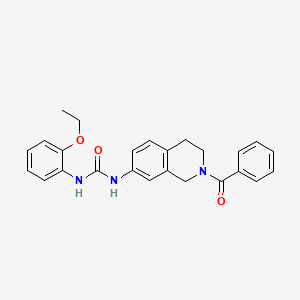
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and mitosis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with ethoxyphenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
2-benzoyl-1,2,3,4-tetrahydroisoquinoline, ethoxyphenyl isocyanate, sodium borohydride, methanol, chloroform
Reaction
Step 1: Dissolve 2-benzoyl-1,2,3,4-tetrahydroisoquinoline (1.0 g) in methanol (10 mL) and add ethoxyphenyl isocyanate (1.2 g). Stir the mixture at room temperature for 24 hours., Step 2: Evaporate the solvent under reduced pressure and dissolve the resulting solid in chloroform (10 mL)., Step 3: Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding water (10 mL) and extract the product with chloroform (3 x 10 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid (yield: 80%).
作用機序
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea inhibits Plk1, which is involved in several key processes during mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and cell death in cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer effects, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth of malaria parasites.
実験室実験の利点と制限
One advantage of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in mitosis and other cellular processes. However, one limitation of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
将来の方向性
There are several future directions for research on 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Additionally, researchers are exploring the potential of combining 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is interest in exploring the potential of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea for the treatment of other diseases, such as malaria.
科学的研究の応用
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been widely studied for its potential as an anti-cancer agent. In preclinical studies, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to induce mitotic arrest and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
特性
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-11-7-6-10-22(23)27-25(30)26-21-13-12-18-14-15-28(17-20(18)16-21)24(29)19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJCBBWFKAHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
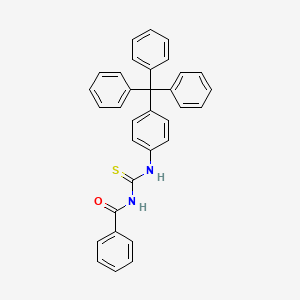
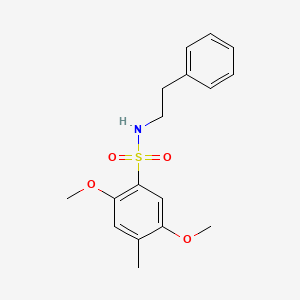
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
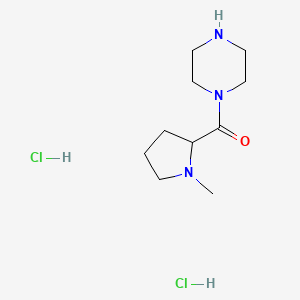
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)
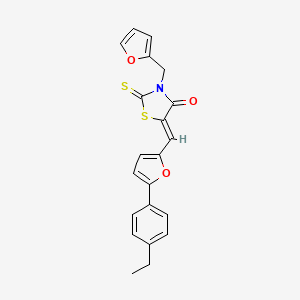
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
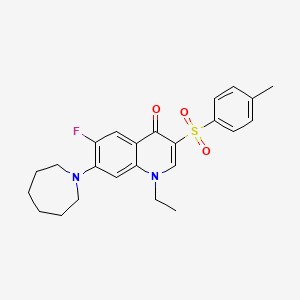
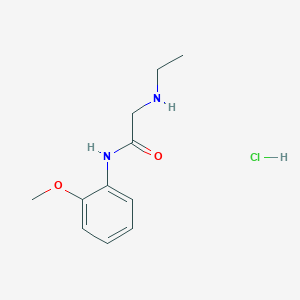
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)